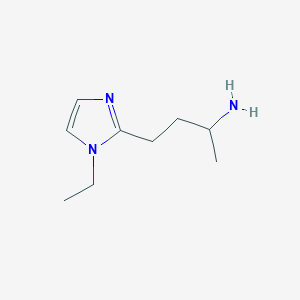
4-(1-Phenylethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylethyl)oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Métodos De Preparación
The synthesis of 4-(1-Phenylethyl)oxazolidin-2-one can be achieved through several methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Another common method involves the use of 1,2-aminoalcohols and N-alkoxycarbonyl aminoalcohols as substrates, which can be converted into cyclic carbamates using different reagents and catalysts .
Análisis De Reacciones Químicas
4-(1-Phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(1-Phenylethyl)oxazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1-Phenylethyl)oxazolidin-2-one involves its role as a protein synthesis inhibitor. It targets the bacterial ribosome, specifically binding to the peptidyl transferase center, thereby inhibiting the formation of the initiation complex for protein synthesis. This unique mechanism of action makes it effective against bacteria that have developed resistance to other antibiotics .
Comparación Con Compuestos Similares
4-(1-Phenylethyl)oxazolidin-2-one is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds in the oxazolidinone class include:
Linezolid: Known for its effectiveness against a wide range of Gram-positive bacteria.
Tedizolid: Another oxazolidinone with similar antibacterial properties but with improved potency and reduced side effects.
These compounds share the oxazolidinone ring structure but differ in their specific substituents and pharmacological properties, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-(1-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8(9-5-3-2-4-6-9)10-7-14-11(13)12-10/h2-6,8,10H,7H2,1H3,(H,12,13) |
Clave InChI |
NKURPARMBKSIEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COC(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)



![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)


